molecular formula C3H6FN3O2 B13412227 N-(2-Fluoroethyl)-N-nitrosourea CAS No. 69112-98-7

N-(2-Fluoroethyl)-N-nitrosourea

Katalognummer: B13412227
CAS-Nummer: 69112-98-7
Molekulargewicht: 135.10 g/mol
InChI-Schlüssel: CVNSFWDAXAKBIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Fluoroethyl)-N-nitrosourea is a chemical compound that has garnered interest due to its potential applications in various fields, including medicine and chemistry. This compound is part of the nitrosourea family, known for their alkylating properties, which make them useful in cancer treatment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(2-Fluoroethyl)-N-nitrosourea can be synthesized through the nucleophilic attack of tetra-n-butylammonium fluoride on the aziridine ring of 1,3-substituted ureas . This reaction typically requires anhydrous conditions and a suitable solvent to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often achieved through optimized reaction conditions and purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Fluoroethyl)-N-nitrosourea undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its biological activity.

    Reduction: Reduction reactions can modify the nitroso group, impacting the compound’s reactivity.

    Substitution: Nucleophilic substitution is a common reaction for this compound, especially involving the fluoroethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like potassium fluoride for substitution reactions. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while nucleophilic substitution can produce a range of substituted ureas.

Wissenschaftliche Forschungsanwendungen

N-(2-Fluoroethyl)-N-nitrosourea has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-Fluoroethyl)-N-nitrosourea involves its alkylating properties, which allow it to form covalent bonds with DNA. This interaction can lead to DNA cross-linking and strand breaks, ultimately inhibiting DNA replication and transcription. The compound targets rapidly dividing cells, making it effective against cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Bis(2-chloroethyl)-1-nitrosourea: Another nitrosourea compound used in cancer treatment.

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy.

    2-Fluoroethylamine: A simpler compound with a similar fluoroethyl group.

Uniqueness

N-(2-Fluoroethyl)-N-nitrosourea is unique due to its specific fluoroethyl group, which can enhance its reactivity and biological activity compared to other nitrosoureas. This makes it a valuable compound for targeted research and therapeutic applications .

Eigenschaften

CAS-Nummer

69112-98-7

Molekularformel

C3H6FN3O2

Molekulargewicht

135.10 g/mol

IUPAC-Name

1-(2-fluoroethyl)-1-nitrosourea

InChI

InChI=1S/C3H6FN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8)

InChI-Schlüssel

CVNSFWDAXAKBIM-UHFFFAOYSA-N

Kanonische SMILES

C(CF)N(C(=O)N)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.